molecular formula C19H32O3 B8483080 Methyl 17-oxocycloheptadec-8-ene-1-carboxylate CAS No. 365439-63-0

Methyl 17-oxocycloheptadec-8-ene-1-carboxylate

Cat. No. B8483080
M. Wt: 308.5 g/mol
InChI Key: GMXZUKVKSUZYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 17-oxocycloheptadec-8-ene-1-carboxylate is a useful research compound. Its molecular formula is C19H32O3 and its molecular weight is 308.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 17-oxocycloheptadec-8-ene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 17-oxocycloheptadec-8-ene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

365439-63-0

Product Name

Methyl 17-oxocycloheptadec-8-ene-1-carboxylate

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

methyl 17-oxocycloheptadec-8-ene-1-carboxylate

InChI

InChI=1S/C19H32O3/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(17)20/h2-3,17H,4-16H2,1H3

InChI Key

GMXZUKVKSUZYTQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCCCC=CCCCCCCCC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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[Zr+4]
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Synthesis routes and methods II

Procedure details

Under an argon stream, CH2Cl2 solvent (0.5 ml) was placed in a two-necked flask beforehand, and thereto were added dropwise, at 0 to 5° C., a mixed solution of dimethyl cis-9-octadecenedioate (170 mg, 0.50 mmol) and Et3N (152 mg, 1.50 mmol) in CH2Cl2 (2.15 ml) and a solution of TiCl4 (159 μl 1.45 mmol) in CH2Cl2 (2.45 ml) at the same time over a period of about 1 hour by means of a microfeeder. The whole was further mixed at the same temperature for 15 minutes. Water was added to the reaction mixture and the resulting mixture was stirred and then extracted with ether. The organic layer was washed with water and saturated brine, and then dried over anhydrous sodium sulfate. After the evaporation of the solvent under reduced pressure, the crude product was purified by silica gel chromatography (hexane/ethyl acetate=20/1→10/1) to obtain the aimed product (83 mg, 54%) and a by-product (34-membered ring; 21 mg, 14%).
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
152 mg
Type
reactant
Reaction Step One
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2.15 mL
Type
solvent
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2.45 mL
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solvent
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Quantity
159 μL
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catalyst
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0.5 mL
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solvent
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Yield
54%

Synthesis routes and methods III

Procedure details

Under an argon stream, CH2Cl2 solvent (0.1 ml) was placed in a flask beforehand, and thereto were added dropwise, at 0 to 5° C., a mixed solution of dimethyl cis-9-octadecenedioate (141 mg, 0.41 mmol) and Bu3N (230 mg, 1.24 mmol) in CH2Cl2 (1.7 ml) and a solution of TiCl4 (132 μl, 1.20 mmol) in CH2Cl2 (2.0 ml) at the same time over a period of 1 hour by means of a microfeeder. The whole was further mixed at the same temperature for 15 minutes. Water was added to the reaction mixture and the resulting mixture was stirred and then extracted with ether. The organic layer was washed with water and saturated brine, and then dried over anhydrous sodium sulfate. After the evaporation of the solvent under reduced pressure, the crude product was purified by silica gel chromatography (hexane/ethyl acetate=20/1→10/1) to obtain the aimed product (57 mg, 45%) and a by-product (34-membered ring; 22 mg, 17%).
Quantity
141 mg
Type
reactant
Reaction Step One
Name
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
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Quantity
132 μL
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catalyst
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0 (± 1) mol
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0.1 mL
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solvent
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Yield
45%

Synthesis routes and methods IV

Procedure details

Under an argon stream, CH2Cl2 solvent (0.5 ml) was placed in a two-necked flask beforehand, and thereto was added dropwise, at 0 to 5° C., a mixed solution of dimethyl cis-9-octadecenedioate (170 mg, 0.50 mmol) and Bu3N (278 mg, 1.50 mmol) in CH2Cl2 (4.5 ml) over a period of about 1 hour by means of a microfeeder. ZrCl4 (338 mg, 1.45 mmol) was added portionwise every 10 minutes from 5 minutes after the start of dropwise addition of the above mixed solution, 6 times in total. After the completion of the dropwise addition of the mixed solution of the ester and the amine, the whole was further mixed at the same temperature for 15 minutes. Water was added to the reaction mixture and the resulting mixture was stirred and then extracted with ether. The organic layer was washed with water and saturated brine, and then dried over anhydrous sodium sulfate. After the evaporation of the solvent under reduced pressure, the crude product was purified by silica gel chromatography (hexane/ethyl acetate=20/1→10/1) to obtain the aimed product (28 mg, 18%) and a by-product (34-membered ring; 18 mg, 12%).
Quantity
170 mg
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reactant
Reaction Step One
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278 mg
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reactant
Reaction Step One
Quantity
4.5 mL
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solvent
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amine
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0 (± 1) mol
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reactant
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0.5 mL
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solvent
Reaction Step Five
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Quantity
338 mg
Type
catalyst
Reaction Step Six
Yield
18%

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